molecular formula C18H18N4O3S B2881962 ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1203385-79-8

ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2881962
CAS No.: 1203385-79-8
M. Wt: 370.43
InChI Key: YWFVOFDLLPUPCY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, a cyclopenta[d]thiazole ring, and an ethyl ester group, which collectively contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Sulfuric acid, hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is unique due to its combined structural features, which confer a broad spectrum of biological activities.

Biological Activity

Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure is characterized by a complex arrangement of heterocyclic rings including thiazole and imidazole moieties. Its chemical formula is C19H16N4O3SC_{19}H_{16}N_{4}O_{3}S with a molecular weight of 380.4 g/mol.

PropertyValue
Molecular FormulaC19H16N4O3S
Molecular Weight380.4 g/mol
CAS Number1211173-92-0

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. Notably, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thus enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Acetylcholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit significant AChE inhibitory activity. For instance, a study found that related thiazole compounds demonstrated strong AChE inhibition with IC50 values as low as 2.7 µM . This suggests that our compound may also possess similar properties.

Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial properties against various bacterial strains. The imidazole ring in the compound is known for its role in enhancing the bioactivity of antimicrobial agents. However, specific data on the antimicrobial efficacy of this compound remains limited and requires further investigation.

Anticancer Potential

Emerging studies suggest that thiazole derivatives can exhibit anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest. The structural features of this compound may contribute to these effects; however, detailed studies are needed to elucidate its specific anticancer activity.

Case Study 1: AChE Inhibition

In a controlled study on the synthesis and evaluation of thiazole derivatives, researchers found that certain compounds exhibited promising AChE inhibition comparable to known inhibitors like tacrine . The study utilized molecular docking techniques to confirm binding interactions at the active site of AChE.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of related imidazole derivatives highlighted their effectiveness against Mycobacterium smegmatis. While direct studies on our compound are scarce, the structural similarity suggests potential efficacy in combating bacterial infections .

Research Findings

Study FocusKey Findings
AChE InhibitionCompounds showed IC50 values < 3 µM
Antimicrobial ActivitySimilar compounds effective against bacteria
Anticancer ActivityInduction of apoptosis in cancer cell lines

Properties

IUPAC Name

ethyl 2-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-25-17(24)11-7-8-12-14(11)20-18(26-12)21-16(23)15-10(2)19-13-6-4-5-9-22(13)15/h4-6,9,11H,3,7-8H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFVOFDLLPUPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C(N=C4N3C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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